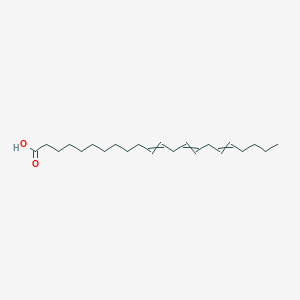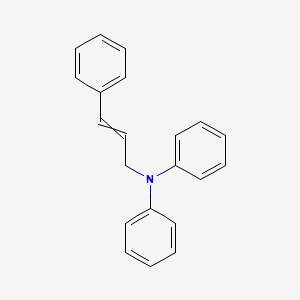
N-Phenyl-N-(3-phenylprop-2-en-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-N-(3-phenylprop-2-en-1-yl)aniline is an organic compound with the molecular formula C15H15N It is a derivative of aniline, where the nitrogen atom is bonded to a phenyl group and a 3-phenylprop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(3-phenylprop-2-en-1-yl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with cinnamyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or crystallization are used to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-N-(3-phenylprop-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon, resulting in the formation of reduced amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings are substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures and pressures.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid), typically under controlled temperatures.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-Phenyl-N-(3-phenylprop-2-en-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-Phenyl-N-(3-phenylprop-2-en-1-yl)aniline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies on its binding affinity, molecular docking, and biochemical assays are required to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-N-(3-phenylprop-2-yn-1-yl)aniline: Similar structure but with a triple bond instead of a double bond.
N-Methyl-N-(3-phenylprop-2-en-1-yl)aniline: Similar structure but with a methyl group instead of a phenyl group.
N-Phenyl-N-(2-phenylethyl)aniline: Similar structure but with an ethyl group instead of a prop-2-en-1-yl group.
Uniqueness
N-Phenyl-N-(3-phenylprop-2-en-1-yl)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
195614-89-2 |
|---|---|
Fórmula molecular |
C21H19N |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
N-phenyl-N-(3-phenylprop-2-enyl)aniline |
InChI |
InChI=1S/C21H19N/c1-4-11-19(12-5-1)13-10-18-22(20-14-6-2-7-15-20)21-16-8-3-9-17-21/h1-17H,18H2 |
Clave InChI |
UUVIOVZOHUOQIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CCN(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


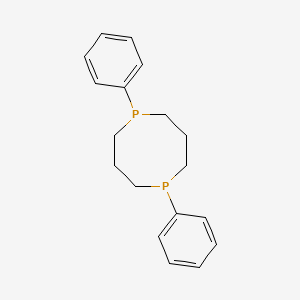
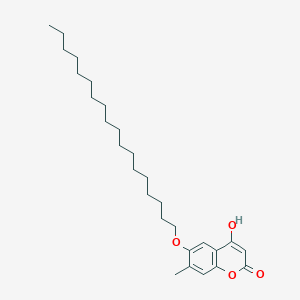
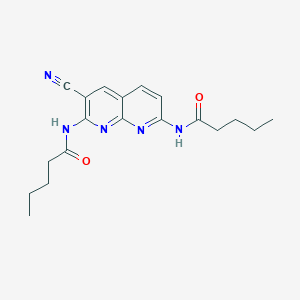
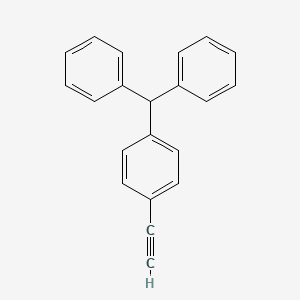


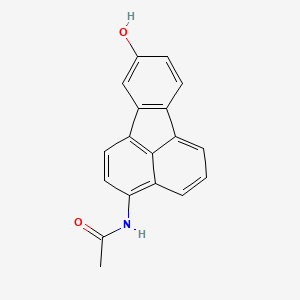
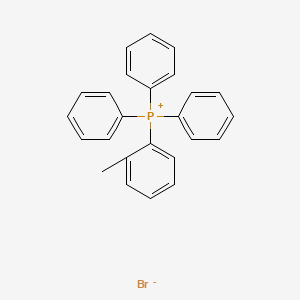

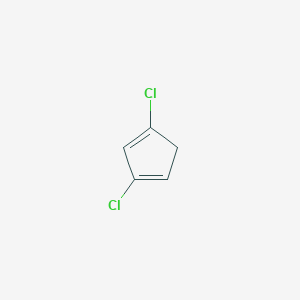
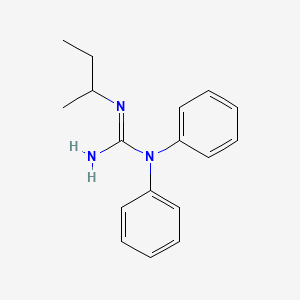
![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
